molecular formula C15H17N7OS3 B2995307 2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 878701-06-5

2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2995307
CAS RN: 878701-06-5
M. Wt: 407.53
InChI Key: NWKGUBSEIPUTKO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule contains a total of 46 bonds, including 27 non-H bonds, 18 multiple bonds, 5 rotatable bonds, 1 double bond, and 17 aromatic bonds . It also contains 1 five-membered ring, 2 six-membered rings, 1 secondary amide (aliphatic), and 1 sulfide .

Scientific Research Applications

Glutaminase Inhibition for Cancer Treatment

Research has identified bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a similar chemical backbone to the compound , as potent and selective inhibitors of kidney-type glutaminase (GLS). These inhibitors have shown promise in attenuating the growth of human lymphoma B cells in vitro and in mouse xenograft models, highlighting their potential in cancer therapy due to the critical role of GLS in cancer cell metabolism (Shukla et al., 2012).

Structural Analysis and Crystallography

Compounds structurally related to "2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide" have been synthesized and characterized, with studies revealing insights into their molecular structures through crystallography. These analyses have provided a deeper understanding of the compounds' chemical properties and interactions, which is crucial for drug development and the synthesis of more potent analogs (Ismailova et al., 2014).

Antimicrobial and Antiviral Activities

Synthetic efforts have led to the creation of various derivatives with promising antimicrobial and antiviral properties. These compounds have been evaluated against a range of bacterial strains and viruses, including the H1N1 subtype of influenza A virus, showcasing their potential as therapeutic agents in infectious disease treatment (Ostrovskii et al., 2021).

VEGFR-2 Inhibition for Cancer Therapy

Novel derivatives containing the phenyl urea moiety have been synthesized and evaluated as antiproliferative agents against various human cancer cell lines. These studies have identified compounds with significant cytotoxic effects and the ability to inhibit the phosphorylation of vascular endothelial growth factor and its receptor (VEGFR-2), indicating their potential in cancer therapy (Toolabi et al., 2022).

Anti-inflammatory and Analgesic Properties

Research into thiadiazole derivatives has demonstrated significant anti-inflammatory and analgesic activities, with some compounds showing promising results compared to standard drugs. These findings suggest potential applications in the treatment of inflammatory and pain-related conditions (Shkair et al., 2016).

properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7OS3/c1-4-24-15-19-17-13(26-15)16-12(23)8-25-14-18-20-21-22(14)11-6-5-9(2)7-10(11)3/h5-7H,4,8H2,1-3H3,(H,16,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKGUBSEIPUTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN=NN2C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide

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